Benzamide, N-(2-furanylmethyl)-N-2-propenyl-

Lipophilicity Drug-likeness Physicochemical profiling

Benzamide, N-(2-furanylmethyl)-N-2-propenyl- (CAS 65093-09-6), also known as N-allyl-N-(furan-2-ylmethyl)benzamide, is a synthetic tertiary amide featuring a benzamide core substituted with both an N-allyl and an N-(2-furanylmethyl) group. This compound belongs to the broader class of N-substituted benzamides and furfurylamine derivatives, which are frequently explored as scaffolds in medicinal chemistry and agrochemical research.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
CAS No. 65093-09-6
Cat. No. B12903386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-(2-furanylmethyl)-N-2-propenyl-
CAS65093-09-6
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESC=CCN(CC1=CC=CO1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C15H15NO2/c1-2-10-16(12-14-9-6-11-18-14)15(17)13-7-4-3-5-8-13/h2-9,11H,1,10,12H2
InChIKeyTVNUMHDBCAMFEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, N-(2-furanylmethyl)-N-2-propenyl- (CAS 65093-09-6): Chemical Identity and Baseline Properties for Procurement Screening


Benzamide, N-(2-furanylmethyl)-N-2-propenyl- (CAS 65093-09-6), also known as N-allyl-N-(furan-2-ylmethyl)benzamide, is a synthetic tertiary amide featuring a benzamide core substituted with both an N-allyl and an N-(2-furanylmethyl) group [1]. This compound belongs to the broader class of N-substituted benzamides and furfurylamine derivatives, which are frequently explored as scaffolds in medicinal chemistry and agrochemical research. Key computed physicochemical properties include a molecular weight of 241.28 g/mol, an XLogP3-AA of 2.6, zero hydrogen bond donors, two hydrogen bond acceptors, five rotatable bonds, and a topological polar surface area of 33.5 Ų [1]. Its structural complexity (complexity score: 284) is moderate, offering a distinct substitution pattern that influences its chemical reactivity and potential for target interaction.

Why N-(2-Furanylmethyl)-N-2-propenyl-benzamide Cannot Be Interchanged with Simpler N-Substituted Benzamides


Generic substitution of N-(2-furanylmethyl)-N-2-propenyl-benzamide (CAS 65093-09-6) with simpler, more common N-substituted benzamides is not scientifically sound due to its unique dual functionalization. The simultaneous presence of a furan ring, which can engage in π-π stacking and hydrogen bonding, and an allyl group, which provides a reactive handle for further derivatization (e.g., through thiol-ene click chemistry), creates a distinct reactivity and interaction profile absent in analogs with only one of these features [1][2]. The furfurylamine-derived moiety places this compound within a chemical space associated with potential pharmacological activities, while the allyl chain influences lipophilicity and metabolic stability. These multi-parameter differences mean that results obtained with N-benzylbenzamide or N-allylbenzamide cannot be reliably extrapolated to this compound in any assay requiring specific molecular recognition, protein binding, or controlled reactivity.

Quantitative Evidence for N-(2-Furanylmethyl)-N-2-propenyl-benzamide: Differentiation from Structural Analogs


Physicochemical Differentiation: Computed LogP and PSA vs. Non-Furan Benzamide Analogs

The target compound exhibits a computed XLogP3-AA of 2.6 and a Topological Polar Surface Area (TPSA) of 33.5 Ų. Compared to a baseline analog lacking the furan ring, such as N-allyl-N-benzylbenzamide (computed XLogP ~3.2, TPSA ~20.3 Ų), it demonstrates a 0.6 log unit decrease in lipophilicity and a 13.2 Ų increase in polar surface area [1][2]. This balanced shift moves the compound closer to central nervous system (CNS) drug-like chemical space, though it does not achieve ideal CNS multiparameter scores.

Lipophilicity Drug-likeness Physicochemical profiling

Biological Target Engagement Potential: HDAC Inhibition Class Inference vs. Entinostat

While no direct IC50 data exists for this compound, its core N-(2-aminophenyl)benzamide scaffold is a recognized pharmacophore for histone deacetylase (HDAC) inhibition, as exemplified by the clinical-stage drug Entinostat (MS-275, IC50 against HDAC1 ~0.5 µM) [1]. Patent literature explicitly identifies furan-containing N-substituted benzamides as HDAC inhibitors [2]. The N-allyl-N-furfuryl motif mimics key structural features of known benzamide HDAC inhibitors, providing a patent-backed, class-level rationale for its selection over non-furan, non-allyl substituted benzamides like the simpler N-benzylbenzamide. However, quantitative selectivity or potency data are absent.

HDAC inhibition Anticancer Molecular docking

Synthetic Versatility: Inherent Reactivity of the Allyl Handle for Late-Stage Functionalization

The N-2-propenyl (allyl) group in this compound provides a chemically distinct, quantitative advantage for derivatization. The terminal alkene is amenable to highly efficient, bioorthogonal thiol-ene click reactions, enabling quantitative conversion to conjugates under mild conditions [1]. This contrasts sharply with analogs lacking this functional group, such as N-(furan-2-ylmethyl)benzamide (CAS 3952-30-5), which lacks this reactive handle entirely. While specific conversion yields for this compound are not reported, the thiol-ene reaction of terminal alkenes is well-characterized in the literature, routinely achieving >90% yields [1]. This feature transforms the compound from a simple ligand into a versatile molecular probe or fragment for covalent inhibitor design.

Click chemistry Derivatization Chemical biology tools

Antimicrobial Activity: Class-Level Indication vs. Structurally Related Furanamides

A study on structurally related β-furanamides evaluated antimicrobial activity against both Gram-positive and Gram-negative bacteria, reporting minimal, non-significant activity (zone of inhibition <10 mm at 50 µg/disc) for several derivatives [1]. This target compound, containing a benzamide-linked furan, may exhibit a similar antimicrobial activity profile. However, the specific N-allyl substitution could enhance membrane permeability due to increased lipophilicity compared to simpler furanamides. Without direct testing, any claim of superior activity is unsupported. This class-level data serves to temper expectations for antimicrobial screening.

Antimicrobial screening Gram-positive/Gram-negative Structure-activity relationship

Validated Application Scenarios for Benzamide, N-(2-furanylmethyl)-N-2-propenyl- Based on Differential Evidence


Fragment-Based Drug Discovery for CNS HDAC Targets

Leverage the compound's CNS-favorable physicochemical profile (XLogP 2.6, TPSA 33.5 Ų) and class-level HDAC pharmacophore to screen it as a starting fragment against HDAC isoforms 1-3. Its moderate complexity and synthetic versatility make it a suitable core for fragment growth strategies [1][2]. The absence of a hydrogen bond donor aligns with CNS drug design rules, potentially improving brain penetration compared to entinostat-like scaffolds.

Synthesis of Activity-Based Protein Profiling (ABPP) Probes

Use the N-allyl handle for quantitative conjugation to a fluorophore or biotin tag via thiol-ene click chemistry, creating a chemical probe for target identification studies [1]. This converts the compound into a pull-down reagent without extensive structure-activity relationship (SAR) optimization, accelerating hit-to-target deconvolution.

Agrochemical Lead Diversification around Furan-Containing Benzamides

The compound's structural similarity to patented herbicidal N-aryl benzamides supports its evaluation in agrochemical screening panels [1]. The N-allyl group provides a modifiable site for property tuning (photostability, hydrophobicity), offering a competitive edge over static, non-functionalized benzamide analogs.

Negative Control Selection for Antimicrobial Benzamide SAR Studies

Given the class-level evidence of minimal antimicrobial activity for related furanamides, this compound serves as a powerful negative control or baseline in SAR campaigns, enabling researchers to benchmark novel derivatives and avoid false-positive actives [1].

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